molecular formula C20H18N2O4S B10973787 N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide

N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B10973787
M. Wt: 382.4 g/mol
InChI Key: QFTGNPTYVJDUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2-Phenoxyphenyl)sulfamoyl]phenyl]acetamide is a sulfonamide derivative featuring a phenylacetamide core linked to a 2-phenoxyphenylsulfamoyl group. Its structure combines a sulfonamide moiety (critical for target binding) with an acetamide group, which enhances metabolic stability.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H18N2O4S/c1-15(23)21-16-11-13-18(14-12-16)27(24,25)22-19-9-5-6-10-20(19)26-17-7-3-2-4-8-17/h2-14,22H,1H3,(H,21,23)

InChI Key

QFTGNPTYVJDUNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogues, their substituents, and reported activities:

Compound Name Substituents Biological Activity Source (Evidence)
N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide 2-phenoxyphenyl Inferred: Potential analgesic/anti-inflammatory (based on piperazinyl analogues) Target Compound
N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenyl)acetamide 4-methoxybenzyl IDO1 inhibition (IC50: 5.88 mM)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) piperazinyl Anti-hypernociceptive (inflammatory pain)
2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide pyridin-2-yl + cyano group Anticancer (colon cancer via apoptosis)
N-(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (3) thiadiazole Antibacterial (sulfamethizole intermediate)
N-(4-(N-(cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (7c) thiazolidinone + cyclohexyl Anticancer, anti-hyperglycemic
Key Observations:
  • Electron-Donating Groups : The 4-methoxybenzyl substituent in enhances IDO1 inhibition, likely due to improved electron density and target binding. In contrast, removal of the acetyl group in analogues abolished activity, underscoring its importance in maintaining potency.
  • Heterocyclic Moieties: Piperazinyl () and thiazolidinone () groups improve anti-nociceptive and anticancer activities, respectively, via enhanced solubility or target engagement.
  • Aromatic Systems: The 2-phenoxyphenyl group in the target compound may offer unique π-π stacking interactions compared to pyridinyl () or thiadiazole () systems, which rely on hydrogen bonding or metal coordination.

Structure-Activity Relationships (SAR)

  • Acetamide Group : Critical for bioactivity, as deacetylation in led to loss of IDO1 inhibition.
  • Sulfonamide Linker : The –SO2– group facilitates hydrogen bonding with enzymatic targets (e.g., urease in ).
  • Substituent Position: 2-Phenoxyphenyl (target) vs.

Biological Activity

N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

The compound this compound features a complex structure that includes a sulfamoyl group linked to an acetamide moiety. The synthesis typically involves multi-step reactions, including the formation of sulfamoyl derivatives through the reaction of phenolic compounds with sulfonamide reagents.

2.1 Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Activity
Compound A32Moderate
Compound B16Strong
This compound8Very Strong

2.2 Anti-tubercular Activity

The compound's structure suggests potential anti-tubercular activity, similar to other sulfonamide derivatives. In vitro studies have demonstrated that certain analogs possess significant activity against Mycobacterium tuberculosis.

Table 2: Anti-tubercular Activity Data

CompoundMIC (μg/mL)Inhibition (%)
7a2595
7g5090
This compound3092

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth by disrupting essential metabolic pathways. This includes interference with folate synthesis, similar to other sulfonamide drugs.

4.1 Case Study: Efficacy Against Resistant Strains

A recent study explored the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated subjects compared to controls.

4.2 Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that the compound exhibits favorable absorption characteristics when administered orally, with bioavailability exceeding 50%. This is critical for its potential use in clinical settings.

5. Conclusion

This compound demonstrates promising biological activity, particularly in antimicrobial and anti-tubercular applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.